7-Chloro-8-Methylquinoline
Overview
Description
7-Chloro-8-Methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. This compound is known for its yellow to beige solid appearance and has a melting point of 45-48°C and a boiling point of 278°C . It is soluble in organic solvents such as ethanol, ether, acetone, and benzene but is insoluble in water .
Mechanism of Action
Target of Action
Quinoline derivatives, to which 7-chloro-8-methylquinoline belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound has a molecular weight of 17763, a density of 1225±006 g/cm3, and a boiling point of 278 °C . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Quinoline derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Chloro-8-Methylquinoline can be synthesized through various methods. One common method involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent . The reaction is typically carried out in an organic solvent under controlled conditions to yield the desired product.
Another method involves the ring closure reaction of m-chloro-o-toluidine (3-chloro-2-methylaniline) with glycerol . This method is also effective in producing this compound with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-Methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-8-Methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Industry: It is used in the production of dyes, catalysts, and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 7-Chloro-8-Methylquinoline, known for its wide range of biological activities.
8-Hydroxyquinoline: A derivative with significant pharmacological applications, including as an iron-chelator and anticancer agent.
2-Methylquinoline: Another methyl-substituted quinoline with notable biological activities.
Uniqueness
This compound is unique due to the presence of both a chlorine and a methyl group on the quinoline ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
7-chloro-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDCLXGUJHNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517900 | |
Record name | 7-Chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78941-93-2 | |
Record name | 7-Chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-8-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 7-Chloro-8-methylquinoline in the synthesis of quinclorac?
A1: this compound serves as a key intermediate in the multi-step synthesis of quinclorac []. The process involves chlorination of this compound to form 3,7-dichloro-8-chloromethylquinoline, which is subsequently oxidized to produce the final product, quinclorac [].
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